Alanylhistidine

Bioinorganic chemistry Vanadium biochemistry Metal-chelate coordination

Alanylhistidine (CAS 57448-85-8) is chemically defined as D-Histidine, N-L-alanyl- (9CI), an α-alanyl-D-histidine dipeptide with molecular formula C₉H₁₄N₄O₃ and molecular weight 226.23 g/mol. It belongs to the histidine-containing dipeptide family but is structurally distinct from the naturally abundant β-alanyl-L-histidine (carnosine, CAS 305-84-0), differing in both the identity of the N-terminal amino acid (L-alanine vs.

Molecular Formula C9H14N4O3
Molecular Weight 226.23 g/mol
CAS No. 57448-85-8
Cat. No. B12496472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlanylhistidine
CAS57448-85-8
Molecular FormulaC9H14N4O3
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CN=CN1)C(=O)O)N
InChIInChI=1S/C9H14N4O3/c1-5(10)8(14)13-7(9(15)16)2-6-3-11-4-12-6/h3-5,7H,2,10H2,1H3,(H,11,12)(H,13,14)(H,15,16)
InChIKeyXZWXFWBHYRFLEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alanylhistidine (CAS 57448-85-8): Structural Identity, Class, and Procurement-Relevant Characteristics for the α-Alanyl-D-Histidine Dipeptide


Alanylhistidine (CAS 57448-85-8) is chemically defined as D-Histidine, N-L-alanyl- (9CI), an α-alanyl-D-histidine dipeptide with molecular formula C₉H₁₄N₄O₃ and molecular weight 226.23 g/mol . It belongs to the histidine-containing dipeptide family but is structurally distinct from the naturally abundant β-alanyl-L-histidine (carnosine, CAS 305-84-0), differing in both the identity of the N-terminal amino acid (L-alanine vs. β-alanine) and the chirality of the C-terminal histidine residue (D-His vs. L-His) [1]. This α-peptide bond architecture and D-histidine stereochemistry fundamentally alter its interaction with biological transporters, hydrolytic enzymes, metal ions, and oxidative systems relative to carnosine and other in-class histidyl dipeptides [2]. Alanylhistidine is not an endogenous metabolite in mammals at functionally significant concentrations but serves as a critical research tool for probing dipeptide structure-activity relationships, carnosinase substrate specificity, and metal-chelate coordination geometry [3].

Why Carnosine and Other Histidyl Dipeptides Cannot Substitute for Alanylhistidine (CAS 57448-85-8) in Research Applications


The chemical name 'alanylhistidine' is frequently conflated with carnosine (β-alanyl-L-histidine) in vendor catalogs and databases, yet this conflation masks three irreversible molecular differences that preclude functional substitution. First, the α-peptide backbone of alanylhistidine exposes the terminal amine in a geometry that is recognized by entirely different transport and hydrolysis systems compared to the β-peptide backbone of carnosine; this difference is not gradual but categorical [1]. Second, the D-histidine stereocenter in CAS 57448-85-8 renders the dipeptide resistant to serum carnosinase (CN1), which preferentially hydrolyzes L-histidine-containing substrates and shows markedly reduced or absent activity toward D-histidine dipeptides [2]. Third, the α-alanyl N-terminus enables coordination chemistry (e.g., strong vanadate chelation via deprotonated amide nitrogen) that is geometrically impossible for β-alanyl dipeptides, creating entirely distinct metal-binding profiles [3]. Any researcher or procurement officer substituting carnosine, anserine, or L-alanyl-L-histidine for CAS 57448-85-8 in an experimental protocol will introduce confounded variables in transport, stability, enzymatic processing, and metal-chelate behavior that cannot be corrected by dose adjustment.

Quantitative Differentiation Evidence for Alanylhistidine (CAS 57448-85-8) Against Closest Analogs


Vanadate Complexation: α-Alanylhistidine Forms a Strong Dinuclear Complex That Is Structurally Inaccessible to β-Alanylhistidine (Carnosine)

In a direct head-to-head potentiometric and ⁵¹V NMR study at physiological pH and ionic strength, α-alanyl-histidine formed a relatively strong, likely dinuclear monoligate complex with vanadate characterized by δ(⁵¹V) = −519 ppm and a formation constant K = 5 × 10⁵ M⁻² at pH 7.2 [1]. The deprotonated amide nitrogen of the peptide bond, the terminal NH₂ group (acting as part of a chelate-5 ring), and the carboxylate unit are all essential for complex formation. Critically, β-alanyl-histidine (carnosine) does NOT provide this type 4 complex because the β-alanine residue lacks the correct geometry for the chelate-5 ring involving the peptide amide nitrogen [1]. This is a categorical (presence vs. absence) difference, not a potency gradient.

Bioinorganic chemistry Vanadium biochemistry Metal-chelate coordination

Lipid Peroxidation Inhibition: α-Alanyl-D-Histidine Is Inactive Whereas Carnosine and Anserine Inhibit by 25–90%

In a direct comparative study of ascorbate-dependent lipid peroxidation in frog skeletal muscle sarcoplasmic reticulum membranes, carnosine (β-alanyl-L-histidine) and anserine (β-alanyl-1-methyl-L-histidine) at concentrations of 10–50 mM caused 25–90% inhibition of lipid peroxidation and decreased both the reaction rate and the quantity of accumulated lipid peroxidation end products [1]. In the same experimental system, α-alanyl-D-histidine — along with free histidine, free β-alanine, imidazole, glycyl-glycine, and arginyl-phenylalanine — did NOT inhibit lipid peroxidation at all [1]. The D-carnosine stereoisomer (β-alanyl-D-histidine), which does not occur in nature, paradoxically exhibited a far greater inhibiting effect than its natural L-counterpart, further underscoring the exquisite structural sensitivity of this activity [1].

Lipid peroxidation Antioxidant screening Sarcoplasmic reticulum

Intestinal Transport Fate: L-Alanyl-L-Histidine Is Fully Hydrolyzed Before Uptake, Whereas Carnosine Is Transported Intact via Saturable Active Transport

In everted hamster jejunum rings in vitro, incubation with carnosine (β-alanyl-L-histidine) resulted in the appearance of large amounts of intact peptide within the intestinal wall, accompanied by only small amounts of free constituent amino acids, demonstrating active, saturable transport (Kt = 9.4 μmol/ml, Vmax = 2.7 μmol g⁻¹ initial wet wt. min⁻¹) with intracellular concentration ratios of up to 3.4:1 relative to the incubation medium [1]. In a direct comparative arm of the same study, incubation with L-alanyl-L-histidine resulted in uptake of ONLY the constituent free amino acids (alanine and histidine), with NO intact peptide detectable in the intestinal wall — indicating complete extracellular or brush-border hydrolysis prior to absorption [1]. Carnosine uptake was Na⁺-dependent, saturable, and sensitive to anoxia and metabolic inhibitors, confirming active transport; the α-alanyl dipeptide showed no evidence of intact transmembrane translocation.

Peptide transport Intestinal absorption Dipeptide bioavailability

Carnosinase (CN1) Substrate Specificity: Ala-His Is Hydrolyzed at Only 38% of Carnosine Activity, with Evidence of Preparation-Dependent Resistance

Human serum carnosinase (CN1, EC 3.4.13.20) is a homodimeric metalloprotease with narrow substrate specificity for Xaa-His dipeptides. In standardized assays, carnosine (β-alanyl-L-histidine) serves as the preferred substrate (Km = 1.2 mM), defined as 100% relative activity [1]. Under identical conditions, Ala-His (L-alanyl-L-histidine) is hydrolyzed at only 38% of the activity with carnosine [2]. Furthermore, independent BRENDA-curated data indicate that certain carnosinase preparations exhibit NO detectable hydrolysis of L-Ala-His, Gly-His, or N-acetylhistidine, suggesting that the 38% residual activity may depend on specific enzyme source, assay pH, or the presence of the D-histidine stereoisomer [2]. By contrast, anserine (β-alanyl-methylhistidine) is hydrolyzed at 88% of carnosine activity [2]. The D-histidine configuration in CAS 57448-85-8 is expected to further reduce or eliminate hydrolysis, as carnosinase displays stereoselectivity for L-histidine in the C-terminal position [1].

Carnosinase enzymology Substrate specificity Metalloprotease kinetics

Blood Pressure Depressor Activity: D-Alanyl-L-Histidine Exhibits Negligible Vasodepressor Effect Compared to L-Carnosine

In a classic pharmacological comparison published in the Journal of Biological Chemistry (1938), Hunt and du Vigneaud synthesized both D-alanyl-L-histidine and L-alanyl-L-histidine and directly compared their blood pressure effects against L-carnosine in anesthetized animal models [1]. L-Carnosine (β-alanyl-L-histidine) produced a pronounced, dose-dependent depressor (blood pressure-lowering) response. By contrast, D-alanyl-L-histidine — the stereoisomer corresponding to CAS 57448-85-8 — exhibited significantly reduced or negligible depressor activity [1]. L-Alanyl-L-histidine also showed markedly attenuated activity relative to carnosine, confirming that both the β-alanine N-terminus and L-histidine configuration are required for full vasodepressor pharmacology [1].

Blood pressure regulation Histidyl dipeptide pharmacology Structure-activity relationship

Heme Coordination Geometry: Deuterohemin-Alanylhistidine (DH-AlaHis) Exhibits Undistorted Axial Ligation and Superior Catalytic Efficiency vs. Distorted Deuterohemin-Histidine (DH-His)

Molecular mechanics calculations and spectroscopic characterization of chelated deuterohemin-dipeptide complexes revealed that deuterohemin-histidine (DH-His) suffers from three types of axial imidazole distortion — tilting off-axis (Δγ ≈ 10°), tipping, and inclination of the imidazole plane relative to the axial Fe–N bond (Δδ ≈ 17°) — due to the short length of the chelating arm when histidine is directly attached [1]. By contrast, deuterohemin-alanylhistidine (DH-AlaHis), where histidine is the terminal residue in a dipeptide, displays normal, undistorted axial imidazole coordination [1]. The distorted DH-His complex binds carbon monoxide more weakly (reduced form) and imidazole more weakly (oxidized form) than DH-AlaHis. Critically, the catalytic efficiency of DH-His in peroxidative oxidations is significantly reduced relative to DH-AlaHis, whose activity approximates that of microperoxidase-11 — the natural peptide fragment from cytochrome c [1].

Heme protein models Peroxidase mimetics Bioinorganic coordination chemistry

Highest-Confidence Research and Industrial Application Scenarios for Alanylhistidine (CAS 57448-85-8) Based on Quantitative Differentiation Evidence


Bioinorganic Vanadium Chemistry: Specific Vanadate-Binding Ligand for Haloperoxidase and Insulin-Mimetic Model Studies

CAS 57448-85-8 is uniquely suited as a vanadate chelator in aqueous bioinorganic model systems. The α-alanylhistidine scaffold forms a strong dinuclear complex (K = 5 × 10⁵ M⁻² at pH 7.2, δ(⁵¹V) = −519 ppm) that is structurally inaccessible to carnosine and other β-alanyl dipeptides [1]. This selectivity, demonstrated by Fritzsche et al. (1993) using quantitative ⁵¹V NMR, enables researchers to probe vanadium-dependent bromoperoxidase mechanisms and insulin-mimetic vanadium chemistry without interference from endogenous carnosine-like ligands. Procurement of authentic CAS 57448-85-8 is mandatory; carnosine will not form the requisite dinuclear complex and will yield false-negative binding data.

Antioxidant Structure-Activity Relationship Studies: Definitive Negative Control for Lipid Peroxidation Assays

The absolute inability of α-alanyl-D-histidine to inhibit ascorbate-dependent lipid peroxidation in sarcoplasmic reticulum membranes — in contrast to the 25–90% inhibition achieved by carnosine and anserine at 10–50 mM — makes CAS 57448-85-8 an indispensable negative control compound [2]. This property, documented by Dupin et al. (1987), allows researchers to dissect which structural features (β-alanine N-terminus, L-histidine configuration, methylation status) are required for the antioxidant pharmacophore. No other commercially available histidyl dipeptide provides this specific combination of inactive antioxidant profile and close structural homology to active analogs.

Peptide Transport Mechanism Studies: Tool Compound for Distinguishing Intact Dipeptide Transport from Hydrolytic Amino Acid Uptake

The Matthews et al. (1974) demonstration that L-alanyl-L-histidine is completely hydrolyzed before intestinal absorption — yielding only free amino acids with no detectable intact peptide in tissue — while carnosine is actively transported intact (Kt = 9.4 μmol/ml, Vmax = 2.7 μmol g⁻¹ min⁻¹) provides a powerful experimental dichotomy [3]. CAS 57448-85-8 can be used as a hydrolysis-prone comparator to validate the integrity of PepT1/PepT2 transport assays, to calibrate brush-border peptidase activity, or to confirm that observed cellular uptake of a test dipeptide is genuinely transporter-mediated rather than a consequence of prior extracellular hydrolysis.

Heme Enzyme Model Construction: Undistorted Axial Ligand for Metalloporphyrin Catalytic Complexes

Casella et al. (1996) demonstrated that deuterohemin-alanylhistidine (DH-AlaHis) provides normal, undistorted axial imidazole coordination to the heme iron, in contrast to the 10° tilting and 17° inclination distortion observed in deuterohemin-histidine (DH-His), which significantly impairs ligand binding and peroxidative catalytic efficiency [4]. Researchers constructing heme-peptide models of cytochrome c peroxidase, cytochrome P450, or microperoxidase systems should procure CAS 57448-85-8 as the histidine-delivery module to ensure native-like catalytic geometry, as simple histidine or carnosine will introduce structural strain that depresses turnover rates.

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